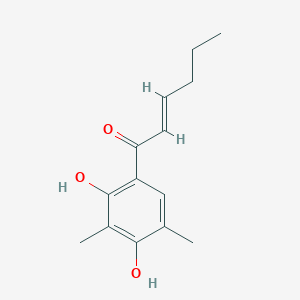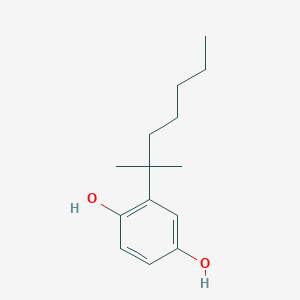![molecular formula C8H5BrClNS B13819299 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is an organic compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a thieno[2,3-C]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 7-chlorothieno[2,3-C]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group is introduced through a substitution reaction, where the bromine atom replaces a hydrogen atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thieno[2,3-C]pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Various substituted thieno[2,3-C]pyridine derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thieno[2,3-C]pyridine derivatives.
科学的研究の応用
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine: A simpler analog with a pyridine ring instead of the thieno[2,3-C]pyridine system.
7-Chlorothieno[2,3-C]pyridine: Lacks the bromomethyl group but shares the same core structure.
3-(Bromomethyl)-5-methylpyridine: Contains a methyl group in addition to the bromomethyl group.
Uniqueness
3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine is unique due to the presence of both bromomethyl and chlorine substituents on the thieno[2,3-C]pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H5BrClNS |
|---|---|
分子量 |
262.55 g/mol |
IUPAC名 |
3-(bromomethyl)-7-chlorothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrClNS/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2 |
InChIキー |
VJPVZOFKLJOHII-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C(=CS2)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


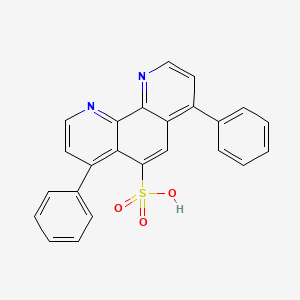
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
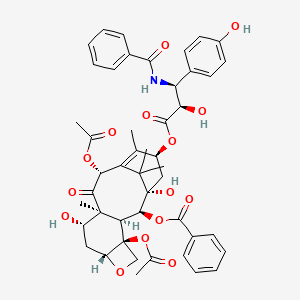

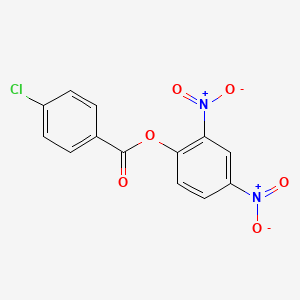
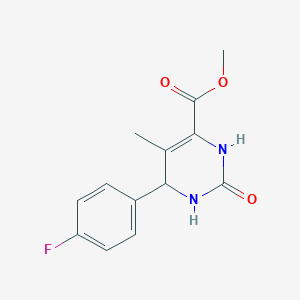
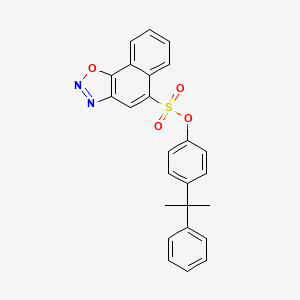
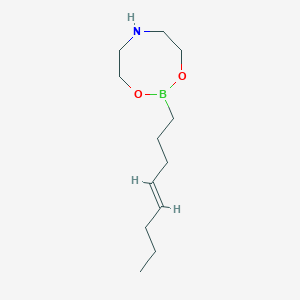
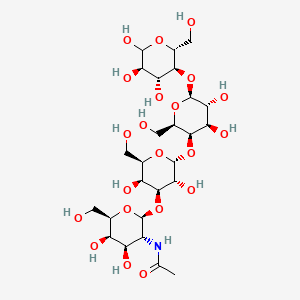
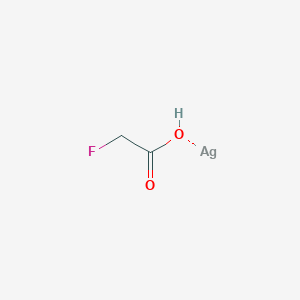
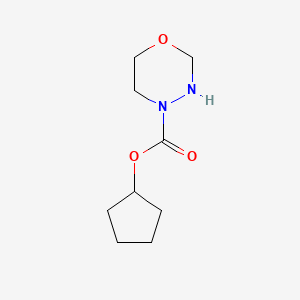
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
